molecular formula C26H24N2O5S B2650762 N-(2,5-dimethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 872196-48-0

N-(2,5-dimethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2650762
CAS No.: 872196-48-0
M. Wt: 476.55
InChI Key: GCDAKPIFSCNNIW-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a useful research compound. Its molecular formula is C26H24N2O5S and its molecular weight is 476.55. The purity is usually 95%.
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Biological Activity

N-(2,5-dimethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound with potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound is characterized by its complex structure which includes a quinoline moiety known for its diverse pharmacological properties.

Chemical Structure

The chemical formula of this compound is C26H24N2O5SC_{26}H_{24}N_{2}O_{5}S. Its structural features include:

  • A quinoline backbone, which is often associated with antitumor activity.
  • A methoxybenzenesulfonyl group that may enhance solubility and bioavailability.
  • A dimethylphenyl group that could influence binding interactions with biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit various enzymes involved in cancer cell proliferation.
  • DNA Interaction : The compound may bind to DNA, disrupting replication and transcription processes, which is a common mechanism for anticancer agents .
  • Antimicrobial Properties : Preliminary studies suggest potential antibacterial activity, possibly through disruption of bacterial cell wall synthesis or function.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds structurally related to this compound. For instance:

  • Cell Line Studies : In vitro assays on human lung cancer cell lines (A549, HCC827, and NCI-H358) demonstrated significant cytotoxic effects. The IC50 values for similar compounds ranged from 0.85 µM to 6.75 µM depending on the specific structural modifications .
CompoundCell LineIC50 (µM)
Compound 8A5496.75 ± 0.19
Compound 8HCC8276.26 ± 0.33
Compound 8NCI-H3586.48 ± 0.11

Antimicrobial Activity

Compounds similar to this compound have also shown promising results against various bacterial strains:

  • Mechanism of Action : The antimicrobial activity is believed to stem from the ability of these compounds to interfere with bacterial metabolic pathways or structural integrity.

Case Studies

  • Study on Quinoline Derivatives : A study focusing on quinoline derivatives indicated that modifications at the 3-position significantly enhanced cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .
  • Antibacterial Screening : Another investigation revealed that derivatives containing methoxy and sulfonamide groups exhibited potent antibacterial activity against Gram-positive bacteria .

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5S/c1-17-8-9-18(2)22(14-17)27-25(29)16-28-15-24(26(30)21-6-4-5-7-23(21)28)34(31,32)20-12-10-19(33-3)11-13-20/h4-15H,16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDAKPIFSCNNIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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